molecular formula C12H11NO3 B085894 1-Methoxycarbonylamino-7-naphthol CAS No. 132-63-8

1-Methoxycarbonylamino-7-naphthol

Cat. No. B085894
CAS RN: 132-63-8
M. Wt: 217.22 g/mol
InChI Key: DZNFLGGCJZUMEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methoxycarbonylamino-7-naphthol involves heating 1,7-Cleve's acid with a mixture of sodium hydroxide and potassium hydroxide at high temperatures in the presence of nitrogen and a tar and coke retarding agent. This process yields 1-amino-7-naphthol, which is further reacted with methyl chloroformate to produce 1-Methoxycarbonylamino-7-naphthol as a dark grey powder (Yang Chuan-li, 2005).

Molecular Structure Analysis

The molecular structure of analogs to 1-Methoxycarbonylamino-7-naphthol, such as 4-methoxy-1-naphthol, showcases intermolecular O-H...O hydrogen bonds linking molecules into chains, reinforced by pi-pi stacking interactions. This structural arrangement emphasizes the importance of substituent positions on naphthalene moieties for molecular packing and interactions (B. Marciniak & E. Różycka-Sokołowska, 2009).

Chemical Reactions and Properties

1-Methoxycarbonylamino-7-naphthol undergoes various chemical reactions, highlighted by its precursor's involvement in synthesis processes that emphasize the role of the hydroxy group in directing regioselective C-H bond cleavage under rhodium catalysis. This facilitates the synthesis of complex polycyclic compounds, illustrating the compound's versatility in organic synthesis (Satoshi Mochida et al., 2010).

Physical Properties Analysis

While specific studies on the physical properties of 1-Methoxycarbonylamino-7-naphthol itself are scarce, the analysis of similar compounds provides insight into the effects of substituents on their physical behavior. For example, the crystal structure and non-covalent bonding interactions of related naphthol derivatives shed light on how structural modifications can impact melting points, solubility, and other physical properties (K. Ogata et al., 2017).

Chemical Properties Analysis

The electrochemical and oxidative properties of 1-Methoxycarbonylamino-7-naphthol's analogs demonstrate the compound's potential for forming polymers and other complex molecules. These studies highlight the role of methoxy and amino groups in facilitating electron transfer reactions, which are crucial for applications in materials science and organic synthesis (M. Pham et al., 1994).

Scientific Research Applications

  • Synthesis Process : A process for the preparation of 1-Methoxycarbonylamino-7-naphthol involves heating 1,7-Cleve's acid with sodium hydroxide and potassium hydroxide, followed by a reaction with methyl chloroformate. This yields a dark grey powder of 1-Methoxycarbonylamino-7-naphthol with high purity and yield (Yang Chuan-li, 2005).

  • Tautomeric Reaction Study : Studies on tautomeric reactions involving single proton transfer in derivatives of 1-naphthol, such as 1-Methoxycarbonylamino-7-naphthol, have been conducted using NMR spectroscopy and X-ray structure determination (A. Olivieri et al., 1989).

  • Regioselective Monomethylation : Research on the regioselective monomethylation of unsymmetrical naphthalenediols shows selective reactions to form compounds like 7-methoxy-1-naphthol, indicating potential synthetic applications for related compounds (K. H. Bell & L. Mccaffery, 1993).

  • Synthesis of Alkyl Aryloxypropenoates : Addition reactions involving 1-naphthol, which is structurally related to 1-Methoxycarbonylamino-7-naphthol, lead to the formation of alkyl arylacrylates and alkyl arylpropenoates, demonstrating its utility in organic synthesis (I. Yavari et al., 2005).

  • Catalytic Methylation Studies : Studies on catalytic methylation of naphthols, which are closely related to 1-Methoxycarbonylamino-7-naphthol, provide insights into the production of intermediates for pharmaceuticals like naproxen (G. Yadav & Jeetendra Y. Salunke, 2013).

  • Analytical Applications : Analytical methods have been developed for detecting compounds like carbaryl and 1-naphthol in agricultural products, highlighting the importance of similar analytical techniques for related compounds (H. Bagheri & C. Creaser, 1991).

  • Solid-State Chemistry : The study of 4-Methoxy-1-naphthol, a compound related to 1-Methoxycarbonylamino-7-naphthol, provides insights into the solid-state chemistry involving hydrogen bonds and pi-pi stacking interactions, which are relevant for material science applications (B. Marciniak & E. Różycka-Sokołowska, 2009).

Safety And Hazards

The safety data sheet (SDS) for 1-Methoxycarbonylamino-7-naphthol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

Future Directions

While specific future directions for 1-Methoxycarbonylamino-7-naphthol are not available, compounds like it are often used in the development of new materials and technologies . For example, naphthols have been used in the development of multifunctional material systems .

properties

IUPAC Name

methyl N-(7-hydroxynaphthalen-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-12(15)13-11-4-2-3-8-5-6-9(14)7-10(8)11/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNFLGGCJZUMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059629
Record name Methyl 7-hydroxy-1-naphthylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxycarbonylamino-7-naphthol

CAS RN

132-63-8
Record name Methyl N-(7-hydroxy-1-naphthalenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(7-hydroxy-1-naphthalenyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-(7-hydroxy-1-naphthalenyl)-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 7-hydroxy-1-naphthylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 7-hydroxy-1-naphthylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.611
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Lu - DYESTUFFS AND COLORATION, 2005
Number of citations: 0

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